
雷尼替丁-d6 杂质 B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ranitidine-d6 Impurity B is a biochemical used for proteomics research . It has a molecular weight of 220.36 and a molecular formula of C10H12D6N2OS .
Chemical Reactions Analysis
Ranitidine, the parent compound of Ranitidine-d6 Impurity B, has been found to degrade significantly under acidic, basic, and oxidative stress conditions . The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine .Physical And Chemical Properties Analysis
Ranitidine-d6 Impurity B has a molecular weight of 220.36 and a molecular formula of C10H12D6N2OS . More specific physical and chemical properties are not provided in the available resources.科学研究应用
药效学和药代动力学特性
雷尼替丁是一种组胺 H2 受体拮抗剂,因其对胃酸分泌的有效抑制作用而闻名,可有效治疗和预防因胃酸分泌而加重的胃肠道损伤 (Grant, Langtry, & Brogden, 1989)。其药代动力学特性已得到广泛研究,突出了其在各种胃肠道疾病中的有效性。然而,这些研究并未直接涉及雷尼替丁-d6 杂质 B(雷尼替丁的氘代形式)的具体研究应用。氘代形式通常用于分析研究,以更准确地了解药物的药代动力学和代谢。
杂质形成和检测
最近有人对雷尼替丁产品中存在 N-亚硝基二甲胺 (NDMA) 杂质表示担忧。NDMA 被归类为可能的致癌物,其形成可能受硝酸盐离子、酸度和温度等多种因素影响。研究雷尼替丁中 NDMA 形成的机制以及雷尼替丁杂质(可能包括this compound)的影响对于确保药物安全性和有效性至关重要。此类研究突出了选择适当的分析方法以检测药物样品中痕量杂质的重要性 (Monajjemzadeh & Robertson, 2021)。
药物相互作用潜力
雷尼替丁与其他药物的相互作用一直是广泛研究的主题,因为它通常与其他药物一起使用。了解雷尼替丁的药代动力学相互作用,包括其杂质(如this compound)的潜在作用,对于预测和管理药物-药物相互作用至关重要。这项研究对于确保雷尼替丁与其他治疗剂的联合给药安全至关重要 (Klotz & Kroemer, 1991)。
作用机制
Target of Action
Ranitidine-d6 Impurity B, also known as Ranitidine, primarily targets the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .
Mode of Action
Ranitidine-d6 Impurity B acts by reversibly binding to histamine H2 receptors . This binding inhibits the interaction of histamine with these receptors, leading to a reduction in gastric acid secretion . This mechanism helps prevent and treat conditions associated with excessive gastric acid, such as ulcers .
Biochemical Pathways
The primary biochemical pathway affected by Ranitidine-d6 Impurity B is the gastric acid secretion pathway . By inhibiting the histamine H2 receptors, Ranitidine-d6 Impurity B reduces the secretion of gastric acid, thereby affecting the overall pathway . The downstream effects include a decrease in gastric volume and hydrogen ion concentration .
Pharmacokinetics
Following oral administration, the absorption of Ranitidine-d6 Impurity B is rapid, with peak plasma concentrations occurring at 1 to 3 hours . The bioavailability of Ranitidine-d6 Impurity B after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of Ranitidine-d6 Impurity B is approximately 15%, and the apparent volume of distribution is greater than body volume . After intravenous administration, plasma concentrations decay in a biexponential manner . The elimination half-life is almost 2 hours and is somewhat longer after oral administration . Plasma clearance is approximately 600 ml/min, of which most is renal clearance .
Result of Action
The molecular and cellular effects of Ranitidine-d6 Impurity B’s action primarily involve the reduction of gastric acid secretion . This leads to a decrease in gastric volume and hydrogen ion concentration . As a result, conditions associated with excessive gastric acid, such as ulcers, can be prevented and treated .
Action Environment
The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of the impurity N-nitrosodimethylamine (NDMA) in Ranitidine-d6 Impurity B . The US FDA found that levels of NDMA in Ranitidine-d6 Impurity B may increase to unacceptable levels over time, posing a risk to consumers .
安全和危害
未来方向
The presence of NDMA in ranitidine products continues to be a concern. The pharmaceutical industry is forced to assess a strict control of impurities when manufacturing drug substances and drug products . The future of ranitidine and its impurities, including Ranitidine-d6 Impurity B, will likely involve further investigation into the sources and mechanisms of NDMA formation, as well as the development of methods for its detection and control .
生化分析
Biochemical Properties
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules in a biochemical context.
Cellular Effects
Given its use in proteomics research , it may influence cellular processes by interacting with proteins and other biomolecules within the cell.
Molecular Mechanism
It is known that the compound is used in proteomics research , suggesting that it may exert its effects at the molecular level through interactions with proteins and other biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound is used in proteomics research , suggesting that its effects may change over time in a laboratory setting.
Dosage Effects in Animal Models
It is known that the compound is used in proteomics research , suggesting that its effects may vary with different dosages in animal models.
Metabolic Pathways
It is known that the compound is used in proteomics research , suggesting that it may interact with enzymes or cofactors in metabolic pathways.
Transport and Distribution
It is known that the compound is used in proteomics research , suggesting that it may be transported and distributed within cells and tissues.
Subcellular Localization
It is known that the compound is used in proteomics research , suggesting that it may be localized to specific compartments or organelles within the cell.
属性
IUPAC Name |
2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11/h3-4H,5-8,11H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGCGQJHMUYGLU-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
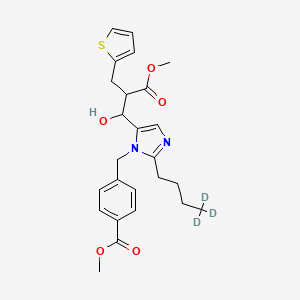
![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)

![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)
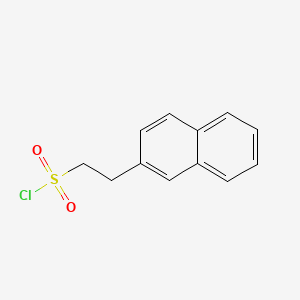
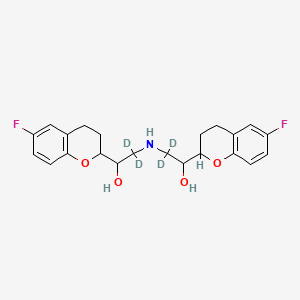
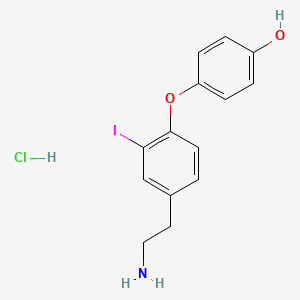

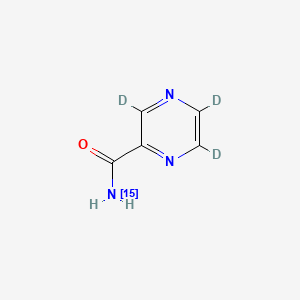

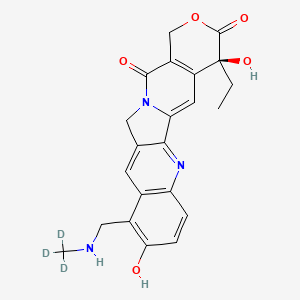

![2,5-Dimethyl-1-propan-2-yl-2-azabicyclo[4.1.0]heptane](/img/structure/B564563.png)
![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)
